![molecular formula C25H20O3 B009567 2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione CAS No. 110882-80-9](/img/structure/B9567.png)
2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione, commonly known as EPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EPPA belongs to the class of indandione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Aplicaciones Científicas De Investigación
EPPA has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. EPPA has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, EPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mecanismo De Acción
The exact mechanism of action of EPPA is not fully understood, but it is believed to involve the modulation of various signaling pathways. EPPA has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. EPPA has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in various diseases, including cancer and diabetes.
Efectos Bioquímicos Y Fisiológicos
EPPA has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have demonstrated that EPPA can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. EPPA has also been found to inhibit the expression of matrix metalloproteinases, enzymes that play a role in tissue remodeling and inflammation. In animal models, EPPA has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPA has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective compound for research. However, EPPA has some limitations, including its low solubility in water and limited bioavailability. These factors may affect the efficacy of EPPA in vivo and require further optimization for clinical use.
Direcciones Futuras
There are several future directions for research on EPPA. One potential area of study is the development of EPPA derivatives with improved solubility and bioavailability. Additionally, further investigation is needed to elucidate the exact mechanism of action of EPPA and its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Finally, the safety and toxicity of EPPA need to be thoroughly evaluated to determine its potential for clinical use.
Conclusion
In summary, EPPA is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer effects have been extensively studied, and its mechanism of action involves the modulation of various signaling pathways. While EPPA has several advantages for lab experiments, further research is needed to optimize its solubility and bioavailability and evaluate its safety and toxicity for clinical use.
Métodos De Síntesis
EPPA can be synthesized by the reaction of 4-ethylbenzaldehyde and 4-bromobenzophenone in the presence of a base, followed by cyclization with sodium ethoxide. The resulting product is then purified by recrystallization to obtain pure EPPA. The synthesis of EPPA has been optimized to achieve high yields and purity, making it a viable compound for further research.
Propiedades
Número CAS |
110882-80-9 |
|---|---|
Nombre del producto |
2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione |
Fórmula molecular |
C25H20O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-[2-(4-ethylphenyl)-2-phenylacetyl]indene-1,3-dione |
InChI |
InChI=1S/C25H20O3/c1-2-16-12-14-18(15-13-16)21(17-8-4-3-5-9-17)25(28)22-23(26)19-10-6-7-11-20(19)24(22)27/h3-15,21-22H,2H2,1H3 |
Clave InChI |
SGHMQVUTLMJUFJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
Sinónimos |
2-[(4-Ethylphenyl)-phenylacetyl]-indan-1,3-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



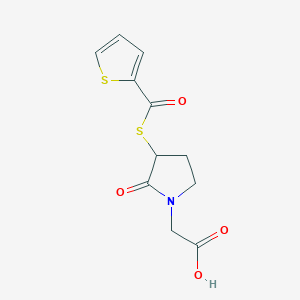
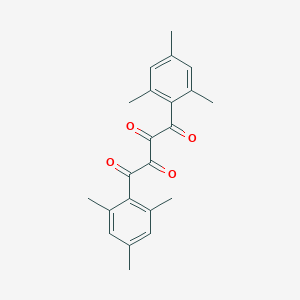
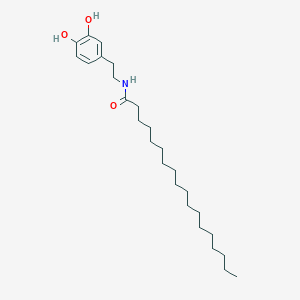
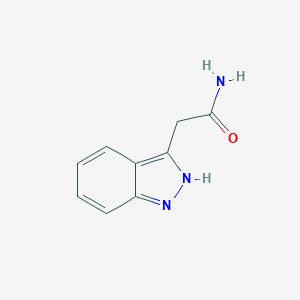
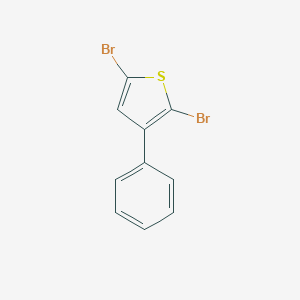
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
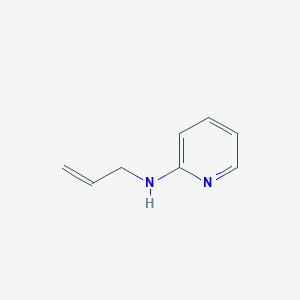
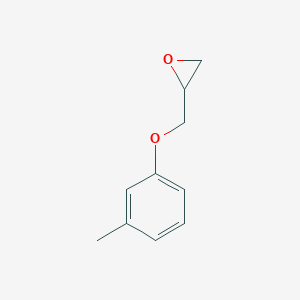
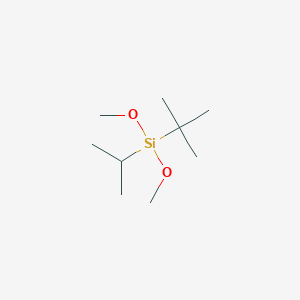
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

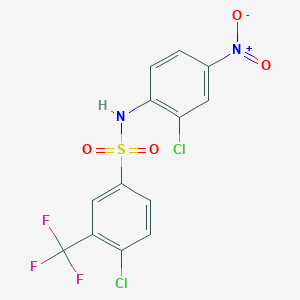

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)